molecular formula C19H21N3O B15038481 2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol

2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol

Cat. No.: B15038481
M. Wt: 307.4 g/mol
InChI Key: UJLIPSKFFYIKKS-UHFFFAOYSA-N
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Description

2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This particular compound combines the benzimidazole moiety with an imino group and a 4-methylphenyl ethanol group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methylphenyl)ethanol is unique due to the combination of the imino group, the prop-2-en-1-yl group, and the 4-methylphenyl ethanol moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C19H21N3O/c1-3-12-21-16-6-4-5-7-17(16)22(19(21)20)13-18(23)15-10-8-14(2)9-11-15/h3-11,18,20,23H,1,12-13H2,2H3

InChI Key

UJLIPSKFFYIKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN2C3=CC=CC=C3N(C2=N)CC=C)O

Origin of Product

United States

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